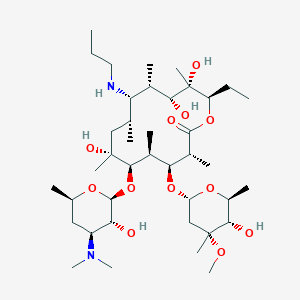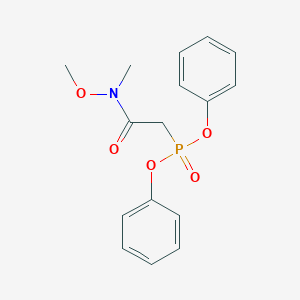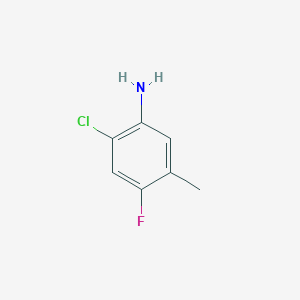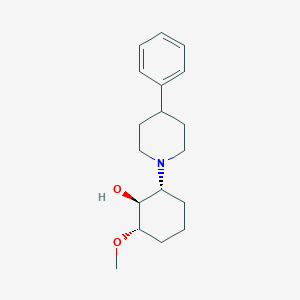
6-Methoxyvesamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyvesamicol is a chemical compound that is used in scientific research as a tool to study the synaptic vesicle protein vesicular acetylcholine transporter (VAChT). VAChT is responsible for the transport of acetylcholine into synaptic vesicles, and its dysfunction has been implicated in several neurological disorders. 6-Methoxyvesamicol is a potent inhibitor of VAChT and has been used to study the role of VAChT in various physiological and pathological processes.
Wirkmechanismus
6-Methoxyvesamicol is a potent inhibitor of 6-Methoxyvesamicol and works by binding to the transporter and preventing the uptake of acetylcholine into synaptic vesicles. This leads to a decrease in the release of acetylcholine and a disruption of synaptic transmission.
Biochemische Und Physiologische Effekte
The inhibition of 6-Methoxyvesamicol by 6-Methoxyvesamicol has several biochemical and physiological effects. It leads to a decrease in the release of acetylcholine, which is a neurotransmitter involved in various physiological processes such as muscle contraction, memory formation, and attention. Additionally, it has been shown to affect the release of other neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Methoxyvesamicol in lab experiments has several advantages. It is a potent and selective inhibitor of 6-Methoxyvesamicol, which allows for the specific study of the role of 6-Methoxyvesamicol in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of 6-Methoxyvesamicol.
However, there are also limitations to the use of 6-Methoxyvesamicol in lab experiments. It is a toxic compound and must be handled with care. Additionally, its potency and selectivity can lead to off-target effects, which must be taken into consideration when interpreting results.
Zukünftige Richtungen
There are several future directions for the use of 6-Methoxyvesamicol in scientific research. It can be used to study the role of 6-Methoxyvesamicol in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, it can be used to investigate the effects of 6-Methoxyvesamicol inhibition on other physiological processes such as pain and inflammation. Finally, it can be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems.
Synthesemethoden
The synthesis of 6-Methoxyvesamicol involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-Methoxyvesamicol.
Wissenschaftliche Forschungsanwendungen
6-Methoxyvesamicol has been used extensively in scientific research to study the role of 6-Methoxyvesamicol in various physiological and pathological processes. It has been used to investigate the effects of 6-Methoxyvesamicol inhibition on synaptic transmission, learning, and memory. Additionally, it has been used to study the role of 6-Methoxyvesamicol in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120447-25-8 |
|---|---|
Produktname |
6-Methoxyvesamicol |
Molekularformel |
C18H27NO2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1 |
InChI-Schlüssel |
NAKRPILSDWVBMV-SQNIBIBYSA-N |
Isomerische SMILES |
CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
Andere CAS-Nummern |
120447-25-8 |
Synonyme |
6-methoxyvesamicol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



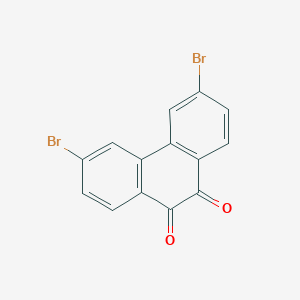
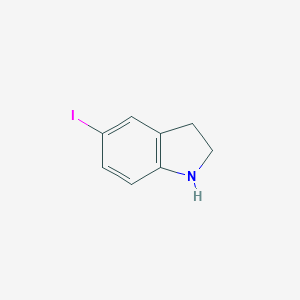
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
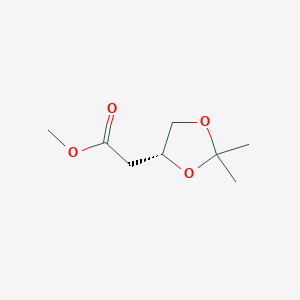
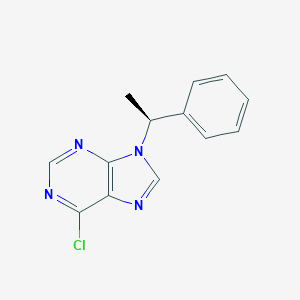
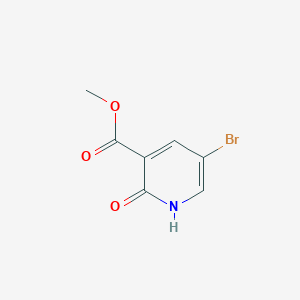

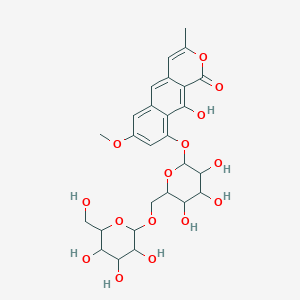
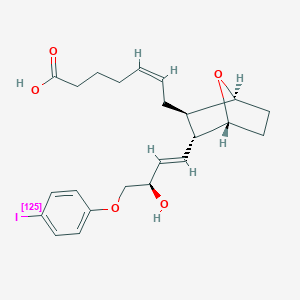
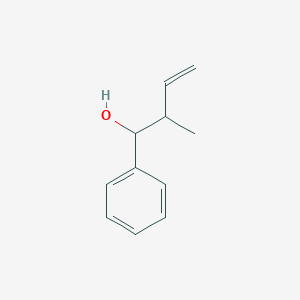
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
